
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the first position, a methylthio group at the fifth position, and an aldehyde group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C . Another method involves the use of multicomponent reactions (MCRs), which are efficient and provide high yields .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Methyl-5-(methylthio)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyrrole ring provides aromatic stability and can interact with various molecular targets through π-π stacking and hydrogen bonding .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methylthio group, resulting in different reactivity and applications.
5-Methylthio-1H-pyrrole-2-carbaldehyde: Lacks the methyl group at the first position, affecting its chemical properties and biological activity.
Uniqueness: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-methyl-5-methylsulfanylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8-6(5-9)3-4-7(8)10-2/h3-5H,1-2H3 |
Clé InChI |
OFEKQVWXFQJXRI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1SC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



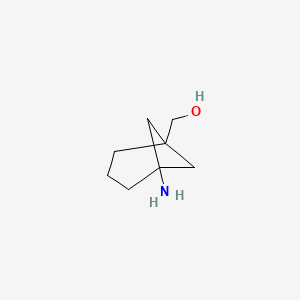
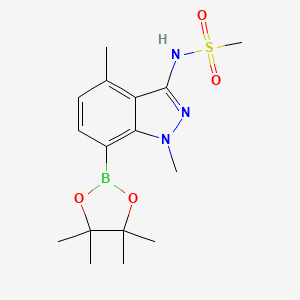
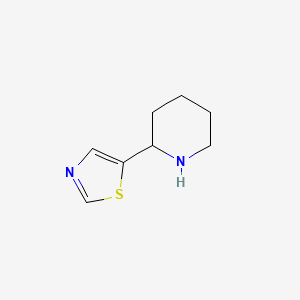
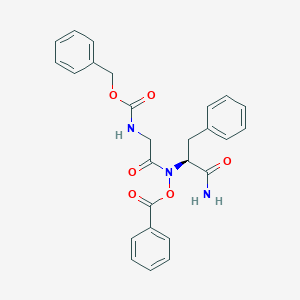
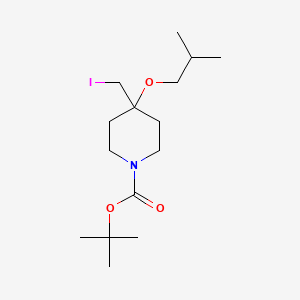
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
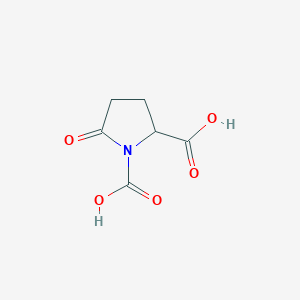
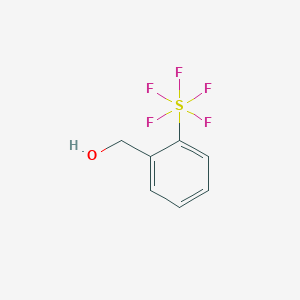
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
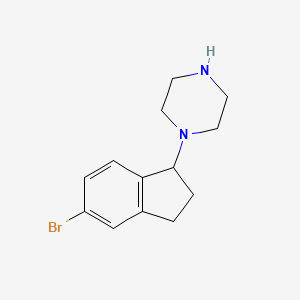
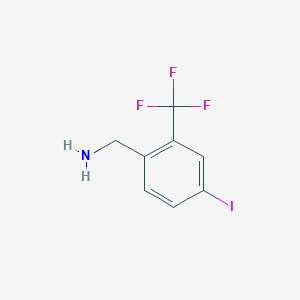

![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
